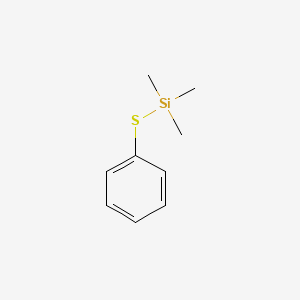

Phenylthiotrimethylsilane

Description

Contextualization within Organosilicon Chemistry

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. wikipedia.org While the first organosilicon compound, tetraethylsilane, was synthesized in 1863, the field saw significant expansion in the 20th century. wikipedia.org Organosilicon compounds are often colorless, flammable, and hydrophobic. wikipedia.org Phenylthiotrimethylsilane is a member of this class, specifically a thiosilane, and is noted for its utility as a reagent in organic synthesis. cymitquimica.comresearchgate.net The presence of the silicon-sulfur bond allows for specific chemical reactions that are valuable in the construction of complex molecules.

Historical Development and Early Applications of this compound

The development of organosilicon compounds gained commercial traction during World War II. researchgate.net While the specific historical development of this compound is not extensively detailed in readily available literature, its applications have been noted in various synthetic contexts. Early uses likely revolved around its ability to act as a source of the trimethylsilyl (B98337) group and to participate in reactions involving the cleavage of ethers and the protection of carbonyl groups. chemicalbook.comchemdad.com The exploration of silyl (B83357) ethers as protecting groups in the mid-20th century marked a significant period in the development of organosilicon reagents, paving the way for the use of compounds like this compound in more complex syntheses. numberanalytics.com

Significance in Modern Synthetic Methodologies

In contemporary organic synthesis, this compound is recognized for its role in a range of sophisticated transformations. scribd.comopenaccessjournals.com It serves as a versatile reagent in modern organic synthesis, finding application in areas such as the formation of carbon-carbon bonds, the protection of functional groups, and the synthesis of other organosulfur and organosilicon compounds. cymitquimica.comsigmaaldrich.com For instance, it has been employed in the synthesis of arylsulfides from aryldiazoniumtetrafluoborates, offering a modification of the Ziegler reaction. nsf.gov.lk Its utility has also been noted in complex total synthesis projects, such as that of ciguatoxin CTX3C, where it was investigated for acetal (B89532) cleavage. pnas.org The merging of organosilicon and sulfur chemistry through reagents like this compound continues to provide new and powerful tools for synthetic chemists. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

trimethyl(phenylsulfanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14SSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMQFIRIMMSSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063523 | |

| Record name | Phenylthiotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Phenylthiotrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4551-15-9 | |

| Record name | [(Trimethylsilyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylthiotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [(trimethylsilyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylthiotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylthiotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylthiotrimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4854JD2EEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Physical and Chemical Properties of Phenylthiotrimethylsilane

Phenylthiotrimethylsilane is a clear, colorless to light yellow liquid. chemicalbook.comlookchem.com It is soluble in organic solvents but hydrolyzes in the presence of water. chemdad.com This moisture sensitivity is an important consideration for its storage and handling. chemdad.com It is incompatible with strong acids and strong oxidizing agents. chemdad.com

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H14SSi |

| Molecular Weight | 182.36 g/mol |

| Boiling Point | 72 °C at 8 mmHg chemdad.com |

| 93-99 °C at 12 mmHg chemicalbook.com | |

| Density | 0.963 g/mL at 25 °C chemdad.com |

| Refractive Index | 1.532 at 20 °C chemdad.com |

| Flash Point | 33 °C fluorochem.co.uk |

This table is interactive. Users can sort and filter the data.

Synthesis of Phenylthiotrimethylsilane

The synthesis of Phenylthiotrimethylsilane can be achieved through several routes. A common laboratory preparation involves the reaction of thiophenol with a silylating agent. For example, thiophenol can be reacted with hexamethyldisilazane (B44280) in the presence of a catalyst like saccharin (B28170) dissolved in chloroform. prepchem.com Another route involves the reaction of iodobenzene (B50100) with a source of the trimethylsilylthio group. guidechem.com

Applications of Phenylthiotrimethylsilane in Complex Organic Synthesis

Protection and Deprotection Strategies for Functional Groups

While not a conventional protecting group itself, phenylthiotrimethylsilane is a key reagent in deprotection strategies, particularly for the cleavage of ethers, which serve as common protecting groups for alcohols. oup.comwikipedia.org The dealkylation of ethers is a crucial step in multi-step syntheses, and this compound, often in combination with a Lewis acid or an iodide source, provides an effective method for this transformation. wikipedia.org For instance, the combination of this compound and zinc iodide can efficiently cleave ethers under reflux conditions. wikipedia.org This method is valuable for unmasking hydroxyl groups at later stages of a synthetic sequence, ensuring their preservation through preceding reactive steps. The general stability of ethers necessitates potent reagents for their cleavage, and the this compound system offers a reliable option for this purpose. nih.gov

Formation of Carbon-Sulfur Bonds

The construction of carbon-sulfur bonds is fundamental in medicinal chemistry and materials science, and this compound is a prominent sulfur-transfer agent for these reactions.

This compound is instrumental in the synthesis of unsymmetrical diaryl thioethers, which are key structural motifs in many biologically active compounds. princeton.edu A particularly mild and efficient method involves the reaction of electron-deficient nitroarenes with this compound. princeton.edunsf.gov This reaction is mediated by tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and proceeds under neutral, base-free conditions at room temperature. nsf.gov The process is believed to occur via a nucleophilic aromatic substitution (SNAr) mechanism, where nitroarenes with electron-withdrawing groups in the ortho and para positions show the highest reactivity. nsf.gov This method offers a significant advantage over traditional, harsher techniques like copper-assisted Ullmann reactions, as it avoids high temperatures and the use of large amounts of base and metal reagents. princeton.edu

The general procedure involves stirring the nitroarene with this compound (1.2 equivalents) and TBAF (1.2 equivalents) in degassed acetonitrile (B52724) at room temperature. princeton.edu

Table 1: Synthesis of Unsymmetrical Diaryl Thioethers via Denitrative Substitution

| Nitroarene Substrate | Product | Yield (%) |

| 1-fluoro-4-nitrobenzene | 4-fluorophenyl phenyl sulfide (B99878) | 95 |

| 1-chloro-4-nitrobenzene | 4-chlorophenyl phenyl sulfide | 92 |

| 1-bromo-4-nitrobenzene | 4-bromophenyl phenyl sulfide | 90 |

| 4-nitrobenzonitrile | 4-cyanophenyl phenyl sulfide | 98 |

| 1,3-dinitrobenzene | 3-nitrophenyl phenyl sulfide | 85 |

This table is generated based on findings reported in the synthesis of unsymmetrical diaryl thioethers from nitroarenes. princeton.edu

Another significant application of this compound is the synthesis of arylsulfides from aryldiazoniumtetrafluoroborates. srce.hr This method provides a convenient, safe alternative to the classical Ziegler reaction, which can be hazardous due to the formation of heat-labile intermediates. srce.hr Aryldiazoniumtetrafluoroborates are attractive starting materials due to their stability and ease of preparation. srce.hracsgcipr.org

The reaction involves the dropwise addition of a solution of this compound in dimethylformamide to a solution of the aryldiazoniumtetrafluoroborate salt. srce.hr The transformation proceeds smoothly at room temperature, yielding unsymmetrical diaryl or alkyl aryl thioethers. While yields can be variable, with ortho-substituted salts generally giving lower yields, the primary by-products are typically easy to remove. srce.hr

Table 2: Synthesis of Phenylarylsulfides from Aryldiazoniumtetrafluoroborates

| Aryldiazoniumtetrafluoroborate | Product | Yield (%) |

| Benzenediazoniumtetrafluoroborate | Diphenyl sulfide | 75 |

| 4-Methylbenzenediazoniumtetrafluoroborate | Phenyl p-tolyl sulfide | 80 |

| 4-Methoxybenzenediazoniumtetrafluoroborate | 4-Methoxyphenyl phenyl sulfide | 78 |

| 4-Chlorobenzenediazoniumtetrafluoroborate | 4-Chlorophenyl phenyl sulfide | 72 |

| 2-Nitrobenzenediazoniumtetrafluoroborate | 2-Nitrophenyl phenyl sulfide | 46 |

This table is generated based on findings reported in the synthesis of arylsulfides from diazoniumtetrafluoborates. srce.hr

This compound serves as a precursor for the phenylthio group in conjugate addition reactions to α,β-unsaturated carbonyl systems. In the presence of a Lewis acid catalyst such as trityl perchlorate (B79767) (TrClO₄), this compound reacts with acetals of α,β-unsaturated ketones. oup.com For example, the reaction with (E)-chalcone dimethyl acetal (B89532) in acetonitrile yields the Michael adduct, 1,3-diphenyl-3-phenylthio-1-propanone, demonstrating the transfer of the phenylthio group to the β-position of the unsaturated system. oup.com This reactivity is fundamental to the broader class of thia-Michael additions, which are powerful C-S bond-forming reactions. srce.hr While this specific example primarily illustrates the formation of the conjugate adduct, the use of chiral catalysts in Michael additions is a well-established strategy for achieving stereoselectivity. princeton.edu

Carbon-Carbon Bond Formation

Beyond its role in C-S bond formation, this compound is also a key player in certain carbon-carbon bond-forming strategies.

A notable application of this compound is in the stereoselective synthesis of (E)- and (Z)-γ,δ-unsaturated ketones. This transformation is achieved through the reaction of 1-methoxymethyl-2-phenylthiocyclobutanes with this compound, followed by hydrolysis. The reaction proceeds with high stereoselectivity, allowing for controlled access to either the (E) or (Z) isomer. The required starting materials, 1-methoxymethyl-2-phenylthiocyclobutanes, are themselves prepared via the stereoselective addition of Grignard reagents to trans-2-phenylthiocyclobutyl ketones. This multi-step sequence highlights the utility of phenylthio-substituted intermediates, facilitated by this compound, in achieving complex stereochemical outcomes.

Table 3: Stereoselective Synthesis of γ,δ-Unsaturated Ketones

| Grignard Reagent (RMgX) used for starting material | Product (γ,δ-Unsaturated Ketone) | Isomer | Yield (%) |

| Phenylmagnesium Bromide | 1,5-Diphenyl-4-penten-1-one | (E) | 85 |

| Phenylmagnesium Bromide | 1,5-Diphenyl-4-penten-1-one | (Z) | 78 |

| Vinylmagnesium Bromide | 1-Phenyl-4,6-heptadien-1-one | (E) | 80 |

| Vinylmagnesium Bromide | 1-Phenyl-4,6-heptadien-1-one | (Z) | 75 |

This table is generated based on findings reported in the stereoselective synthesis of γ,δ-unsaturated ketones.

Tandem C-S and C-C Bond-Forming Reactions

This compound serves as a key reagent in stereoselective tandem carbon-sulfur (C-S) and carbon-carbon (C-C) bond-forming reactions. researchgate.net These reactions are particularly valuable as they construct multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. In certain asymmetric catalytic reactions, this compound functions as an equilibrium-shift reagent, driving the reaction towards the desired product. researchgate.net This approach has been successfully applied in the asymmetric conjugate addition of arylthiols to enoates, showcasing the utility of this compound in controlling stereoselectivity and reaction outcomes.

Cyclization Reactions

Cyclization reactions are fundamental in organic synthesis for creating ring structures, which are prevalent in many natural products and pharmaceuticals. datapdf.com this compound has been implicated in transition metal-catalyzed cyclization processes. For instance, rhodium-catalyzed reactions can be employed to construct a variety of carbocyclic and heterocyclic compounds. sioc.ac.cnnih.gov While the broader field of silylcarbocyclization (SiCaC) has been explored, which involves the formation of cyclic structures incorporating a silicon moiety, the specific and direct role of this compound in initiating novel cyclization pathways is an area of ongoing investigation. sioc.ac.cn The development of such reactions is crucial for the efficient synthesis of complex molecular scaffolds from simple starting materials. sioc.ac.cnnih.gov

Reductions Promoted by this compound-Derived Species

While not a direct reducing agent itself, this compound can be converted into reactive species that promote reduction-based transformations. A notable example involves its reaction with samarium(II) iodide.

A significant application of this compound is in the generation of samarium phenylthiolate for the synthesis of thioesters. When this compound is reduced by samarium(II) iodide (SmI₂), it yields samarium phenylthiolate. researchgate.net This newly formed thiolate anion is a potent nucleophile that reacts readily and mildly with acyl chlorides to produce the corresponding S-phenyl thiolesters in good yields. researchgate.net This method provides a mild route for the reductive cleavage of the sulfur-silicon bond to generate a reactive sulfur nucleophile. researchgate.net The process is efficient and has been documented to proceed under gentle conditions. researchgate.net

The table below summarizes the synthesis of various S-phenyl thiolesters from acyl chlorides using the samarium phenylthiolate generated from this compound. researchgate.net

| Acyl Chloride | Product | Yield (%) |

| Benzoyl chloride | S-Phenyl benzothioate | 85 |

| 4-Methylbenzoyl chloride | S-Phenyl 4-methylbenzothioate | 82 |

| 4-Methoxybenzoyl chloride | S-Phenyl 4-methoxybenzothioate | 80 |

| 4-Chlorobenzoyl chloride | S-Phenyl 4-chlorobenzothioate | 88 |

| Cinnamoyl chloride | S-Phenyl cinnamate | 75 |

| Phenylacetyl chloride | S-Phenyl 2-phenylthioacetate | 78 |

| Hexanoyl chloride | S-Phenyl hexanethioate | 70 |

| Cyclohexanecarbonyl chloride | S-Phenyl cyclohexanecarbothioate | 72 |

Glycosylation Reactions and Carbohydrate Chemistry

Glycosylation is a critical reaction in carbohydrate chemistry, forming the glycosidic bonds that link saccharides to other molecules. nih.govresearchgate.net The outcome of these reactions is highly dependent on factors like the glycosyl donor, acceptor, and promoter. nih.govrsc.org this compound, in conjunction with various promoters, plays a role in forming thioglycosides, which are important glycosyl donors. uct.ac.za The mechanism of glycosylation is complex, often proceeding through a spectrum of Sₙ1 and Sₙ2 pathways. researchgate.net The use of silyl-based reagents can influence the reactivity and stereoselectivity of these transformations. uct.ac.za

Applications in the Synthesis of Biologically Active Compounds

The methodologies employing this compound often serve as key steps in the total synthesis of complex, biologically active natural products. These compounds frequently possess intricate cyclic or polyhydroxy structures that are challenging to synthesize. sioc.ac.cn

A prominent example is the stereocontrolled total synthesis of (-)-Polycavernoside A. datapdf.com Polycavernosides are lethal toxins isolated from red algae that have been the cause of fatal food poisonings. nih.govnih.gov The synthesis of the complex disaccharide component of Polycavernoside A utilizes this compound. This underscores the reagent's importance in constructing the specific glycosidic linkages found in such intricate and potent natural products. datapdf.com The ability to forge these connections with high stereocontrol is paramount in achieving the final, biologically active molecule.

Advanced Spectroscopic and Computational Analysis of Phenylthiotrimethylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of Phenylthiotrimethylsilane. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary insights into the molecular framework.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by two distinct regions corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the trimethylsilyl (B98337) (TMS) group.

A representative analysis shows a sharp singlet for the nine equivalent protons of the TMS group and a more complex multiplet for the five protons of the phenyl ring. researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.09 | Singlet (s) | 9H | Si-(CH₃)₃ |

| 7.1–7.2 | Multiplet (m) | 5H | C₆H₅- |

Data sourced from Dey and Dhar, 2014. researchgate.net

Carbon-13 (¹³C) NMR spectroscopy details the carbon skeleton of the molecule. The spectrum for this compound is expected to show distinct signals for the methyl carbons of the TMS group and the carbons of the phenyl ring. Due to the symmetry of the phenyl group, four signals are anticipated in the aromatic region: one for the ipso-carbon (attached to sulfur), two for the ortho-, two for the meta-, and one for the para-carbon. The methyl carbons of the TMS group would appear as a single, high-intensity signal in the upfield aliphatic region. While this compound is utilized in various chemical reactions, specific ¹³C NMR spectral data for the compound itself is not detailed in the surveyed research. oup.comacs.orgosaka-u.ac.jp

Silicon-29 (²⁹Si) NMR is a specialized technique that directly probes the silicon atom's local environment. For this compound, a single resonance would be expected in the ²⁹Si NMR spectrum, confirming the presence of a single silicon environment. The chemical shift of this signal provides information about the substituents attached to the silicon atom. The presence of one sulfur and three carbon atoms would result in a characteristic chemical shift that is distinct from silanes bearing more electronegative atoms like oxygen or halogens.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight. For this compound (C₉H₁₄SSi), the molecular ion peak (M⁺) would be observed at approximately m/z 182.4.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule. The exact mass of this compound allows for its unambiguous identification. Common fragmentation patterns in the mass spectrum would likely include the loss of a methyl group ([M-15]⁺), resulting in a stable fragment at m/z 167, and potential cleavage of the silicon-sulfur or sulfur-carbon bonds. The technique is often coupled with liquid chromatography for the characterization of reaction products involving this compound. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchgate.net

Key absorptions include those for the C-H bonds in the aromatic ring and the methyl groups, C=C stretching of the phenyl ring, and vibrations associated with the trimethylsilyl group. researchgate.net The Si-C and Si-S bonds also have characteristic vibrations.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1579 | Aromatic C=C stretching |

| 1442 | C-H bending (in-plane) |

| 1025 | Si-C related vibration |

| 734 | Aromatic C-H out-of-plane bending (monosubstituted) |

| 689 | Aromatic C-H out-of-plane bending (monosubstituted) |

Data sourced from Dey and Dhar, 2014. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This method is well-suited for the analysis of volatile and thermally stable compounds like this compound. liverpool.ac.uk In a typical GC-MS analysis, the compound would be separated from a mixture on a GC column, where it would exhibit a characteristic retention time. Upon elution from the column, it enters the mass spectrometer, which provides a mass spectrum that confirms its identity and molecular weight. This technique is valuable in monitoring reactions where this compound is used as a reagent or formed as a product. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies

Theoretical studies of this compound utilize a range of computational methods to model its behavior. These simulations are crucial for interpreting experimental data and predicting properties that may be difficult to measure directly.

Quantum mechanical (QM) calculations are founded on the principles of quantum mechanics to describe the electronic structure and properties of molecules. capes.gov.br These methods provide a fundamental understanding of bonding, molecular geometry, and reactivity. For organosulfur-silicon compounds like this compound, several QM approaches can be applied.

Ab Initio Methods : These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost. For sulfur ylides, which share some bonding characteristics with organosulfur compounds, MP2 and CCSD(T) levels of theory have been used to investigate structure and bonding. nih.gov Such methods can accurately predict geometries, bond energies, and electronic properties for this compound, providing a benchmark for other computational techniques.

Semi-empirical Methods : These methods use parameters derived from experimental data to simplify calculations, making them faster than ab initio methods. While less accurate, they are useful for large molecules or for preliminary explorations of molecular properties. For aryl sulfides, methods like PM3 have shown better results for structural calculations compared to MNDO or AM1. capes.gov.br

Density Functional Theory (DFT) : DFT has become the most widely used QM method for medium to large-sized molecules due to its excellent balance of accuracy and computational efficiency. nih.gov It is extensively used for studying the properties of this compound and its derivatives, as detailed in the following section.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for calculating the optimized geometry, thermodynamic properties, and reactivity descriptors of molecules like this compound.

DFT calculations, often using hybrid functionals like B3LYP, can predict the molecular structure with high accuracy. nih.gov Theoretical studies on analogous aryl sulfides have shown that basis sets including polarization functions on the sulfur atom are important for obtaining reliable results. capes.gov.br For this compound, DFT would be used to determine key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| C-S Bond Length | ~1.77 Å | Length of the bond between the phenyl ring carbon and the sulfur atom. |

| S-Si Bond Length | ~2.15 Å | Length of the bond between the sulfur and silicon atoms. |

| C-S-Si Bond Angle | ~105° | Angle formed by the Carbon-Sulfur-Silicon linkage. |

| Si-C (methyl) Bond Length | ~1.88 Å | Average length of the bonds between silicon and the methyl group carbons. |

Note: These are representative values based on DFT studies of similar organosulfur and organosilicon compounds.

Beyond geometry, DFT is used to calculate global reactivity descriptors. These indices help in understanding the chemical reactivity and stability of the molecule. mdpi.com Key descriptors include chemical hardness (η), which indicates resistance to change in electron distribution, and the electronic chemical potential (μ), which relates to charge transfer. mdpi.com

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. libretexts.org This analysis is fundamental to understanding the electronic properties, reactivity, and spectroscopic transitions of a compound. protheragen.ai The most critical orbitals for chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). mdpi.com

For this compound, the HOMO is expected to be localized primarily on the phenylthio moiety, specifically involving the sulfur atom's lone pairs and the π-system of the phenyl ring. The LUMO is likely to be a π* anti-bonding orbital associated with the aromatic ring. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -6.0 eV | Highest Occupied Molecular Orbital, primarily located on the phenylthio group. Acts as the primary electron donor site. |

| LUMO | ~ -0.5 eV | Lowest Unoccupied Molecular Orbital, primarily a π* orbital of the phenyl ring. Acts as the primary electron acceptor site. |

| HOMO-LUMO Gap | ~ 5.5 eV | Energy difference indicating kinetic stability and electronic transition energy. |

Note: These values are estimations based on typical DFT calculations for related aryl sulfide (B99878) and organosilane molecules.

The analysis of these orbitals helps predict sites of electrophilic and nucleophilic attack and explains the charge transfer interactions within the molecule. protheragen.ai

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling the entire reaction pathway. dalalinstitute.com This involves identifying reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate. nih.gov

For reactions involving this compound, such as its cleavage or its participation in catalytic cycles, DFT calculations can map the potential energy surface. For instance, in the Ni-catalyzed hydrodesulfurization of aryl sulfides using a silane (B1218182) reducing agent, theoretical studies have identified key intermediates and transition states. mendeley.com A plausible mechanism involves:

Oxidative Addition : The C-S bond of the aryl sulfide adds to the metal center.

Ligand Exchange : The initial ligands on the catalyst are replaced by the silane and the aryl sulfide. mendeley.com

Metathesis : A key step involving the transfer of groups between the metal, sulfur, and silicon atoms.

Reductive Elimination : The final product is released, and the catalyst is regenerated.

DFT calculations can determine the energies of all species along this pathway, revealing the rate-determining step. mendeley.com Analysis of the transition state geometry provides insight into the bonding changes that occur during the reaction. Such modeling is crucial for optimizing reaction conditions and designing more efficient catalysts. frontiersin.orgnih.gov

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental spectra. frontiersin.org The simulation of vibrational (Infrared and Raman) and NMR spectra is a common application of DFT.

For this compound, DFT calculations can predict its vibrational frequencies. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational modes and their corresponding IR and Raman intensities can be obtained. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific bands to particular vibrations. nih.gov

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| Phenyl Ring C-H Stretch | 3050-3100 | Stretching vibrations of the aromatic C-H bonds. |

| Methyl C-H Stretch | 2900-2980 | Symmetric and asymmetric stretching of C-H bonds in the trimethylsilyl group. |

| Phenyl Ring C=C Stretch | 1580, 1480, 1440 | In-plane stretching vibrations of the aromatic ring. |

| Si-CH₃ Deformation | 1250 | Symmetric deformation ("umbrella" mode) of the methyl groups on silicon. |

| Si-C Stretch (asymmetric) | ~760 | Asymmetric stretching of the Si-C bonds. |

| C-S Stretch | ~700 | Stretching of the carbon-sulfur bond. |

| Si-S Stretch | ~480 | Stretching of the silicon-sulfur bond. |

Note: Values are representative and based on DFT calculations of similar phenylsilane (B129415) and aryl sulfide compounds.

These simulations are powerful because they allow for the unambiguous assignment of complex spectra and can help identify specific conformers or reaction products. nih.gov The accuracy of these predictions has made computational spectroscopy an indispensable tool in modern chemical analysis. nih.gov

Future Research Directions and Emerging Applications

Exploration in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov One prominent example is the thiol-ene reaction, which involves the addition of a thiol to an alkene. alfa-chemistry.com This reaction can be initiated by radicals or nucleophiles and is considered a "click" reaction due to its efficiency and orthogonality. alfa-chemistry.comnih.gov

The trimethylsilyl (B98337) group in Phenylthiotrimethylsilane serves as a protecting group for the reactive thiol. Upon cleavage of the Si-S bond, the liberated phenylthiol can readily participate in thiol-ene "click" reactions. This two-step process allows for the controlled introduction of a phenylthio moiety onto molecules containing an alkene functional group. Future research is anticipated to explore this potential by using this compound as a precursor to generate phenylthiol in situ for various click chemistry applications, including the synthesis of complex polymers and functionalized materials. researchgate.net The reactivity of phenylthiols in such additions makes this a promising area of investigation. nih.gov

Table 1: Potential Thiol-Ene Click Reaction with this compound Derivative

| Reactant 1 (after deprotection) | Reactant 2 (Ene) | Product Type | Potential Application |

| Phenylthiol | Functionalized Alkene | Thioether | Polymer Synthesis, Surface Modification |

| Phenylthiol | Unsaturated Biomolecule | Bioconjugate | Drug Delivery, Diagnostics |

| Phenylthiol | Allyl-terminated Polymer | Cross-linked Network | Advanced Materials, Hydrogels |

Bioconjugation Techniques

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or nucleic acid. This technique is fundamental in the development of therapeutics, diagnostics, and various biological tools. Thiol groups, particularly from cysteine residues in proteins, are common targets for site-specific modification due to their unique reactivity.

This compound can be envisioned as a valuable reagent in future bioconjugation strategies. The process would involve the initial modification of a biomolecule or a linker with this compound, followed by the deprotection of the silyl (B83357) group to expose the phenylthiol. This newly available thiol can then be conjugated to another molecule, for instance, through a Michael addition reaction with a maleimide-functionalized partner. This approach offers a pathway to creating well-defined bioconjugates with specific linkages, which is a significant advantage over less specific conjugation methods.

Development of Novel Catalytic Systems

The development of new catalytic systems is crucial for advancing chemical synthesis, enabling more efficient and selective reactions. The performance of a metal catalyst is often dictated by the ligands coordinating to the metal center. Sulfur-containing ligands have been shown to be effective in various catalytic transformations.

This compound serves as a convenient precursor to the phenylthio group, which can act as a ligand in transition-metal catalysis. researchgate.net Future research may focus on using this compound to synthesize novel catalyst precursors. nih.govresearchgate.net For example, the phenylthio group could be incorporated into larger, more complex ligand architectures. These new ligands could then be used to modulate the electronic and steric properties of metal centers, potentially leading to catalysts with enhanced activity, selectivity, or stability for a wide range of organic reactions, including cross-coupling and hydrogenation. nih.govtum.de

Stereoselective Transformations and Chiral Synthesis

The synthesis of single-enantiomer chiral compounds is of paramount importance, particularly in the pharmaceutical industry. Stereoselective transformations are reactions that preferentially yield one stereoisomer over others. The introduction of sulfur-containing functional groups in a stereocontrolled manner is a continuing challenge in organic synthesis.

This compound is an emerging candidate for use in stereoselective reactions. For instance, it can act as a nucleophilic source of the phenylthio group in asymmetric conjugate addition reactions to chiral substrates. By employing chiral catalysts or auxiliaries, it is conceivable that the phenylthio group could be added to prochiral molecules with high enantioselectivity. nih.gov This would provide a direct route to optically active organosulfur compounds, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Table 2: Potential Stereoselective Reactions Involving this compound

| Reaction Type | Chiral Influence | Potential Product | Significance |

| Asymmetric Michael Addition | Chiral Catalyst | Chiral β-phenylthio carbonyl compound | Access to enantiomerically pure building blocks |

| Addition to Chiral Aldehyde | Chiral Auxiliary | Diastereomerically enriched thioacetal | Intermediate for complex molecule synthesis |

| Kinetic Resolution | Chiral Reagent | Enantiomerically enriched alcohol and thioether | Separation of racemic mixtures |

Applications in Materials Science

In materials science, the functionalization of surfaces is key to tailoring the properties of a material for a specific application. ethz.chrsc.org Silanization, the process of modifying a surface with silane (B1218182) compounds, is a widely used technique to alter surface properties such as wettability, adhesion, and biocompatibility. rsc.orgnih.gov

Given its silane structure, this compound is a prime candidate for the surface functionalization of materials like silica, glass, and metal oxides. ethz.ch By treating these surfaces with this compound, a layer of phenylthio groups can be covalently attached. This modification can impart hydrophobicity to the surface or provide reactive sites for the subsequent attachment of other molecules, such as polymers or nanoparticles. This opens up possibilities for creating advanced materials with tailored properties for applications in electronics, coatings, and biomedical devices.

Green and Sustainable Synthetic Methodologies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net One of the principles of green chemistry is the use of safer chemicals. Thiophenol, a common reagent for introducing a phenylthio group, is known for its high toxicity and extremely unpleasant odor. nih.gov

This compound presents a potentially greener alternative to thiophenol. The trimethylsilyl group masks the thiol, reducing the compound's volatility and malodorous nature, which can lead to improved handling safety in a laboratory setting. Furthermore, the byproducts of its reactions, such as trimethylsilanol (B90980) or its derivatives, are generally considered to be less hazardous than many other chemical byproducts. Future research will likely focus on quantifying the environmental and safety benefits of using this compound in place of traditional thiolation reagents, further establishing its role in sustainable synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the standard synthesis routes and characterization techniques for phenylthiotrimethylsilane?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. For example, thiosilanes like this compound can react with primary nitro compounds in the presence of n-butyllithium to form oxyimidic thioesters . Characterization involves NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm the trimethylsilyl and phenylthio groups, alongside GC-MS for purity analysis. Safety protocols for handling moisture-sensitive reagents (e.g., inert atmosphere) are critical .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact .

- Storage under inert gas (argon/nitrogen) to prevent hydrolysis, as moisture exposure may release hazardous byproducts like hydrogen sulfide .

- Immediate neutralization of spills with dry sand or vermiculite, followed by disposal as hazardous waste .

Q. How is this compound commonly applied in organic synthesis?

- Methodological Answer : It serves as a sulfur-transfer reagent in radical cyclizations and acetalization reactions. For instance, in the synthesis of ciguatoxin CTX3C, this compound facilitated O,S-acetal formation under Sc(OTf)₃ catalysis, enabling chemo-selective radical cyclization for oxepane ring construction . Its role in converting nitro compounds to thioesters is also well-documented .

Advanced Research Questions

Q. What reaction mechanisms underlie this compound’s role in radical cyclization?

- Methodological Answer : In radical-mediated cyclizations (e.g., CTX3C synthesis), this compound acts as a sulfur donor. The reaction involves:

Generation of a C27 radical via AIBN/tributyltin hydride initiation.

Radical addition to an α,β-unsaturated ester, forming a stereoselective oxepane ring.

Computational studies (DFT) are recommended to map transition states and optimize regioselectivity .

Q. How does this compound’s stability vary under different experimental conditions?

- Methodological Answer : Stability is highly dependent on moisture and temperature.

- Hydrolysis : Rapid decomposition occurs in aqueous media, releasing phenylthiol and trimethylsilanol. Kinetic studies using FT-IR or HPLC can quantify degradation rates .

- Thermal Stability : Thermogravimetric analysis (TGA) under inert atmospheres reveals decomposition thresholds (~150–200°C), critical for high-temperature reactions .

Q. What strategies resolve contradictions in experimental data involving this compound-mediated reactions?

- Methodological Answer : Systematic approaches include:

- Replication : Repeat experiments under controlled conditions (e.g., strict anhydrous settings).

- Cross-validation : Compare results with alternative reagents (e.g., ethylthiotrimethylsilane) to isolate mechanistic variables .

- Meta-analysis : Apply Cochrane guidelines for systematic reviews to assess bias in reported yields or selectivity .

Q. How can this compound’s reactivity be modulated for selective bond formation in complex syntheses?

- Methodological Answer : Key strategies:

- Catalyst Optimization : Lewis acids like Sc(OTf)₃ enhance electrophilicity during acetalization .

- Solvent Effects : Non-polar solvents (e.g., toluene) reduce premature hydrolysis, while polar aprotic solvents (e.g., DMF) accelerate nucleophilic attacks .

- Substrate Design : Pre-functionalized substrates with steric hindrance can direct regioselectivity in radical reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.